molecular formula C12H8ClN5O2 B1663405 1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone CAS No. 245426-70-4

1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone

Cat. No. B1663405
M. Wt: 289.68 g/mol
InChI Key: FIBQKRNTWLEWHF-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. CTP is a synthetic compound that has been used in various biological and biochemical studies to investigate its mechanism of action and physiological effects.

Scientific Research Applications

HIV-1 Integrase Inhibition

1-(5-Chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone (5CITEP) is primarily studied for its role as an inhibitor of HIV-1 integrase. The interaction of 5CITEP with the integrase enzyme and surrounding amino acids was explored through Density Functional Theory (DFT) calculations. This compound binds strongly with specific amino acids integral to the enzyme's function, with a binding energy reported to be −41.33 kcal/mol. This strong interaction suggests its potential as a therapeutic agent against HIV-1 by hindering the integrase enzyme's activity. Furthermore, conformation analysis indicates that the lowest energy conformation of 5CITEP closely resembles its X-ray conformation, suggesting stability and predictability in its interaction with the enzyme (Nunthaboot et al., 2007).

Molecular Structure and Interaction

Another aspect of research focuses on the structural properties of related compounds. For instance, the molecule 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone forms hydrogen-bonded chains, linked by C-H...O hydrogen bonds. This structural property is critical in understanding the molecular interaction and stability, which can be beneficial in designing and synthesizing new compounds with desired properties and biological activities (Trilleras et al., 2005).

Integration Mechanism in Retroviral Replication

Research has also delved into the specific interaction of the donor DNA terminal 5′-Cytosine with Glutamine 148 of the HIV-1 Integrase Flexible Loop. This interaction is critical for strand transfer during the integration process, a crucial step in retroviral replication. Inhibition of this process by compounds like 5CITEP provides insights into the molecular mechanisms of integration and opens avenues for the development of therapeutic agents targeting this pathway (Johnson et al., 2006).

properties

CAS RN

245426-70-4

Product Name

1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-

InChI Key

FIBQKRNTWLEWHF-WMZJFQQLSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O

SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O

synonyms

5-ClTEP;  5CITEP;  5ClTEP;  (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
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1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
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1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
Reactant of Route 5
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
Reactant of Route 6
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone

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